Ethyl 3-(methoxymethyl)-3-methyloxirane-2-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(methoxymethyl)-3-methyloxirane-2-carboxylate typically involves the reaction of ethyl 3-hydroxy-3-methylbutanoate with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(methoxymethyl)-3-methyloxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 3-(methoxymethyl)-3-methyloxirane-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(methoxymethyl)-3-methyloxirane-2-carboxylate involves the reactivity of the oxirane ring. The ring strain in the oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can target various molecular pathways depending on the nucleophile and the conditions used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-methyl-3-oxirane-2-carboxylate: Similar structure but lacks the methoxymethyl group.
Methyl 3-(methoxymethyl)-3-methyloxirane-2-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Properties
Molecular Formula |
C8H14O4 |
---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
ethyl 3-(methoxymethyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C8H14O4/c1-4-11-7(9)6-8(2,12-6)5-10-3/h6H,4-5H2,1-3H3 |
InChI Key |
BQTLMNTUXAFZCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(O1)(C)COC |
Origin of Product |
United States |
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